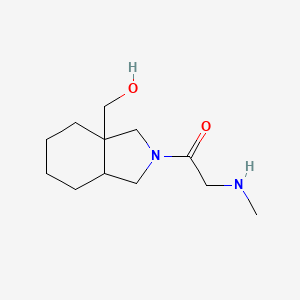

![molecular formula C12H22N2O2 B1493204 2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 2097947-83-4](/img/structure/B1493204.png)

2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Vue d'ensemble

Description

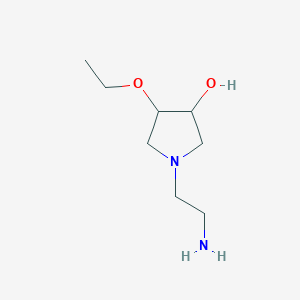

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is a similar compound with a molecular formula of C7H14N2 . It’s used in various chemical reactions and serves as a building block in organic synthesis .

Synthesis Analysis

A one-pot method has been introduced for the synthesis of symmetrical primary, secondary, and tertiary alkyl amines from alkyl halides and 5-methyl-1,3,4-thiadiazole-2-amine as a nitrogen-transfer reagent . This method has been successfully used to prepare all three types of amines after changing the ratio of substrates and base control .Molecular Structure Analysis

The molecular structure of similar compounds like Hexahydrocyclopenta[c]pyrrol-2(1H)-amine has been analyzed . The molecular formula is C7H14N2 and the InChI Key is FJYWNYLUZBMVKI-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of amines has received significant attention due to their numerous applications. They are important building blocks in organic synthesis and the chemical industry . The most classic method for amine synthesis is Hoffmann alkylation, that is, the reaction of ammonia with alkyl halides producing a mixture of primary, secondary, and tertiary amines and ammonium salts .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like Hexahydrocyclopenta[c]pyrrol-2(1H)-amine have been analyzed . The molecular weight is 126.20 g/mol, and it has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 .Applications De Recherche Scientifique

Metal-Free Synthesis of Polysubstituted Pyrroles

A metal-free method for synthesizing polysubstituted pyrrole derivatives has been developed, utilizing surfactants in an aqueous medium. This approach, involving intermolecular cycloaddition, provides an environmentally friendly alternative for the synthesis of pyrrole derivatives, which could potentially include compounds similar to "2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one" (Kumar, Rāmānand, & Tadigoppula, 2017).

Palladium(II) Complexes in Catalysis

Palladium(II) complexes, including those with (pyridyl)imine ligands, have been studied for their role as catalysts in the methoxycarbonylation of olefins. This research may provide insights into catalytic processes that could be relevant for the functionalization or synthesis of complex molecules like "this compound" (Zulu et al., 2020).

Synthesis of 1-Alkoxycarbonyl-Methyl-2-Alkylpyrroles

Research has been conducted on the synthesis of 1-alkoxycarbonyl-methyl-2-alkylpyrroles from dichloro- and methoxychloropropylalkyl ketones. This work contributes to the field by providing methods for the synthesis of pyrrole derivatives, which could be applicable to the synthesis or modification of "this compound" (Gadzhili, Nadzhafova, & Seşenoğlu, 2002).

Sustainable Catalytic Pyrrole Synthesis

An iridium-catalysed method for pyrrole synthesis has been introduced, using renewable resources as starting materials. This sustainable approach, which involves deoxygenation and linkage formation via C–N and C–C bonds, could offer a green chemistry perspective for synthesizing or studying compounds like "this compound" (Michlik & Kempe, 2013).

Propriétés

IUPAC Name |

1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-aminopropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-9(13)11(15)14-6-10-4-3-5-12(10,7-14)8-16-2/h9-10H,3-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNBDPJOARRNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2CCCC2(C1)COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

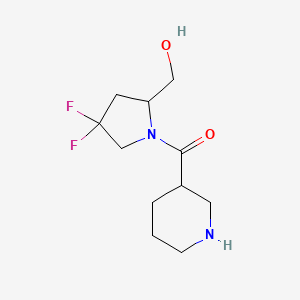

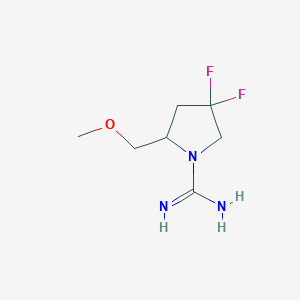

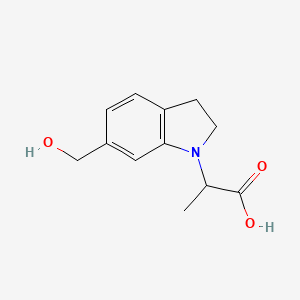

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

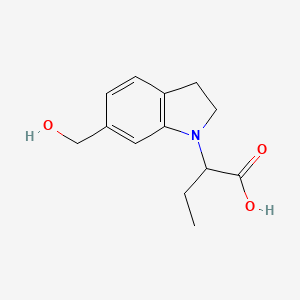

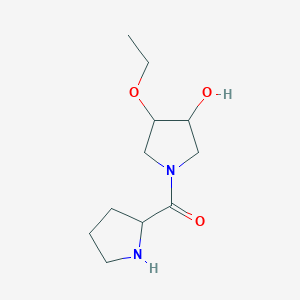

![3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493128.png)

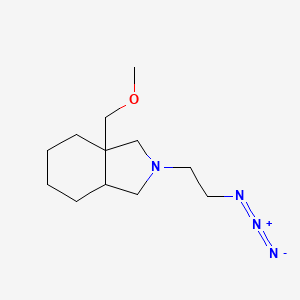

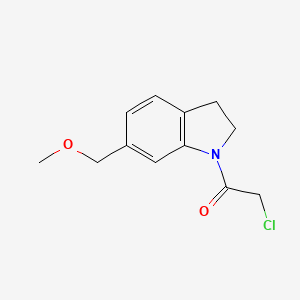

![2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493130.png)

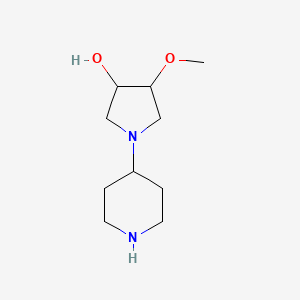

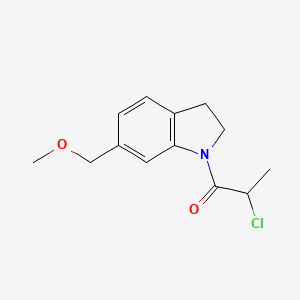

![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493131.png)